molecular formula C19H15ClN2O3S B2604447 Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate CAS No. 312605-02-0

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate

Cat. No.: B2604447
CAS No.: 312605-02-0
M. Wt: 386.85
InChI Key: OVUZSNOBYFMRQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a thiazole-based heterocyclic compound characterized by:

  • A thiazole core substituted with a phenyl group at position 4 and a carboxylate ester at position 3.
  • A 2-chlorobenzamido moiety at position 2, which contributes to its electronic and steric properties.

The 2-chlorobenzamido group likely arises from post-synthetic modifications, such as amidation of a precursor carboxylic acid or chloride.

Thiazoles are pharmacologically privileged scaffolds, and substitutions at positions 2, 4, and 5 are critical for modulating bioactivity. For example, ethyl 2-(dialkylamino)-4-phenylthiazole-5-carboxylates exhibit antimicrobial properties, highlighting the importance of substituent diversity .

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3S/c1-2-25-18(24)16-15(12-8-4-3-5-9-12)21-19(26-16)22-17(23)13-10-6-7-11-14(13)20/h3-11H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUZSNOBYFMRQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the preparation of the thiazole ring, followed by the introduction of the phenyl and chlorobenzamido groups. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of Phenyl Group: The phenyl group can be introduced via a substitution reaction using phenyl halides and a suitable base.

    Chlorobenzamido Group Addition: The chlorobenzamido group is typically added through an amide coupling reaction, using 2-chlorobenzoic acid and an appropriate coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes formylation , hydrolysis , and condensation reactions , depending on the reagents and conditions employed. Key reactions include:

Formylation Reactions

  • Reagents : Hexamethylenetetramine (HMTA) in acidic conditions (e.g., methanesulfonic acid, trifluoroacetic acid).

  • Conditions : Heating at elevated temperatures (e.g., 75°C for 10 hours or reflux for 40 hours).

  • Outcome : Formation of formylated derivatives, such as 3-formyl-4-hydroxyphenyl analogs.

  • Yield : Varies from 72.3% (methanesulfonic acid) to 29% (acetic acid with HCl) .

Hydrolysis Reactions

  • Reagents : Dilute acetic acid or hydrochloric acid (HCl).

  • Conditions : Quenching reactions at room temperature or controlled cooling.

  • Outcome : Cleavage of ester groups or intermediate purification.

  • Example : Post-formylation, hydrolysis with acetic acid and HCl yields intermediates for further purification .

Condensation Reactions

  • Reagents : Polyphosphoric acid (PPA) and HMTA.

  • Conditions : Heating at 40–50°C followed by quenching with aqueous acid.

  • Outcome : Formation of condensed products, such as thiazole derivatives with modified substituents.

  • Yield : 81.3% under optimized PPA/HMTA conditions.

Formylation Mechanism

HMTA acts as a formylating agent in acidic media. The reaction likely proceeds via nucleophilic attack by the thiazole nitrogen on the activated formamide intermediate, followed by acid-mediated cyclization .

Hydrolysis Mechanism

Acidic conditions (e.g., acetic acid or HCl) protonate the ester carbonyl, facilitating nucleophilic attack by water to cleave the ester bond. This step is critical for isolating intermediates or final products .

Condensation Mechanism

Polyphosphoric acid (PPA) serves as a catalyst for condensation, promoting dehydration between the thiazole and HMTA. The reaction forms imine intermediates, which rearrange to yield stable thiazole derivatives.

Formylation and Hydrolysis Parameters

Reaction Type Reagents Conditions Yield
FormylationHMTA, methanesulfonic acid75°C for 10 hours72.3%
FormylationHMTA, trifluoroacetic acidReflux for 40 hours29%
HydrolysisAcetic acid, dilute HClQuenching at room temperature-

Condensation Reaction Parameters

Reagents Conditions Yield
PPA, HMTA, ethyl acetate40–50°C for 3 hours, then quench81.3%

Structural and Functional Insights

The thiazole ring in the compound provides a reactive site for nucleophilic substitutions, while the ester group allows for hydrolytic cleavage. The 2-chlorobenzamido substituent introduces steric and electronic effects, influencing reactivity. For example:

  • Steric hindrance from the chlorobenzamido group may limit access to the thiazole nitrogen, favoring alternative reaction pathways.

  • Electron-withdrawing effects of the chlorine atom enhance electrophilic character, facilitating formylation at specific positions .

Scientific Research Applications

Antimicrobial Properties
Research has indicated that thiazole derivatives, including Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate, exhibit significant antimicrobial activity. A study focusing on similar thiazole compounds demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess comparable properties. The agar diffusion method was utilized to assess the antimicrobial efficacy against pathogens such as Candida albicans and other clinically relevant bacteria .

Cytotoxicity in Cancer Research
The compound has been investigated for its cytotoxic effects on cancer cell lines. For instance, studies involving related thiazole derivatives have shown promising results in inhibiting cell proliferation in several cancer types, including lung and liver cancers . The mechanism of action often involves interference with cellular signaling pathways that promote survival and proliferation.

Therapeutic Applications

Potential Drug Development
Given its biological activity, this compound is a candidate for further development into therapeutic agents. Its structure allows for modifications that can enhance efficacy and reduce toxicity. For example, the addition of various substituents can tailor the compound's pharmacokinetic properties and improve its interaction with biological targets .

Inflammatory Disease Modulation
There is emerging evidence suggesting that thiazole derivatives can modulate inflammatory pathways. Compounds similar to this compound have been evaluated for their ability to act as modulators in diseases like asthma and rheumatoid arthritis, highlighting their potential in treating autoimmune conditions .

Case Studies

Several case studies have documented the applications of thiazole derivatives in drug design:

  • Case Study 1: Antimicrobial Activity
    A study published in a peer-reviewed journal examined a series of thiazole derivatives for their antimicrobial properties against Escherichia coli and Staphylococcus aureus. The results indicated that specific structural modifications significantly enhanced activity, leading to the identification of lead compounds for further development .
  • Case Study 2: Cancer Cell Line Testing
    In another investigation, a library of thiazole compounds was screened against multiple cancer cell lines. This compound was included in this library and showed notable cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate Thiazole 2-chlorobenzamido, 4-phenyl, 5-carboxylate Not explicitly stated N/A
Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate Imidazole 4-chlorophenyl, 2-phenyl, ethyl acetate In-silico/in-vitro functional
Ethyl 4-methyl-2-(4-trifluoromethylphenyl)thiazole-5-carboxylate Thiazole 4-methyl, 2-trifluoromethylphenyl Antimicrobial (implied)
(2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate Thiadiazole + sugar 2-chlorobenzamido, thio-linked sugar Not explicitly stated


Key Observations :

  • Imidazole vs. This may influence binding interactions in biological targets.
  • Thiadiazole Hybrids : Compound 4k incorporates a thiadiazole ring linked to a sugar moiety, which enhances hydrophilicity and may target carbohydrate-binding proteins.

Substituent Effects on Bioactivity

  • Chlorobenzamido Group: The 2-chlorobenzamido group in the target compound introduces both electron-withdrawing effects (via chlorine) and hydrogen-bonding capacity (via the amide). Similar groups in compound B23 (a quinoline derivative) enhance binding to hydrophobic pockets in enzymes .
  • Phenyl vs. Methyl at Position 4 : Ethyl 4-methylthiazole-5-carboxylate derivatives exhibit simpler steric profiles compared to the 4-phenyl substitution in the target compound, which may improve membrane permeability but reduce aromatic stacking interactions.
  • Carboxylate Ester : The ethyl ester at position 5 is a common feature in prodrug strategies, enhancing solubility and enabling hydrolysis to active carboxylic acids in vivo .

Biological Activity

Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a thiazole ring, a carboxylate group, and a chlorobenzamide moiety. The thiazole ring is a key pharmacophore that contributes to the compound's biological activity.

Biological Activity Overview

Thiazole derivatives, including this compound, have been shown to exhibit various biological activities:

  • Antimicrobial Activity : Thiazoles are noted for their antimicrobial properties. Studies have demonstrated that compounds with thiazole rings can inhibit bacterial growth effectively. For instance, derivatives of thiazole have shown promising results against strains of Bacillus subtilis and Aspergillus niger .
  • Antiviral Activity : Research indicates that certain thiazole derivatives possess antiviral properties, particularly against flaviviruses. The compound's structural modifications can enhance its efficacy and reduce toxicity . For example, a related compound showed significant inhibitory activity against yellow fever virus with an EC50 value in the low micromolar range .
  • Anticancer Potential : Some studies suggest that thiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been evaluated for their ability to modulate Oct3/4 expression in pluripotent stem cells, highlighting their potential in cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring can significantly influence the compound's potency and selectivity:

  • Positioning of Substituents : The presence of electron-withdrawing groups (like chlorine) at specific positions on the aromatic ring can enhance the compound's activity by improving its interaction with biological targets .
  • Metabolic Stability : Enhancements in metabolic stability have been achieved by modifying ester groups to less hydrolysable forms, which prolongs the half-life of these compounds in biological systems .

Case Studies and Research Findings

  • Antiviral Efficacy : In a study evaluating various phenylthiazole derivatives, this compound exhibited significant antiviral activity against flaviviruses. The study established a new SAR model that correlates structural modifications with increased antiviral potency .
  • Antimicrobial Studies : A series of ethyl thiazole derivatives were synthesized and tested for antimicrobial activity. Compounds bearing nitro and amino substituents demonstrated enhanced efficacy against Bacillus subtilis and Aspergillus niger, indicating that strategic substitutions can improve antibacterial properties .
  • Cytotoxicity Assessment : In vitro cytotoxicity studies showed that certain thiazole derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells, suggesting a therapeutic window for potential anticancer applications .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(2-chlorobenzamido)-4-phenylthiazole-5-carboxylate?

The compound can be synthesized via refluxing substituted benzaldehyde derivatives with acetic acid and absolute ethanol, followed by solvent evaporation and purification using flash chromatography (e.g., silica gel with EtOAc/cyclohexane). Alternative routes involve toluene as a solvent with methylsulfonic acid as a catalyst under reflux conditions .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

Structural confirmation relies on IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and mass spectrometry. Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed to determine hydrogen bonding patterns and dihedral angles between aromatic rings. For example, intramolecular N–H⋯O hydrogen bonds and phenyl ring twists (e.g., 84.84° from the triazole plane) have been reported .

Q. How is the antimicrobial activity of this compound evaluated?

Antimicrobial screening uses the serial dilution method against bacterial strains (e.g., E. coli, S. aureus) and fungi (e.g., C. albicans). Minimum inhibitory concentrations (MICs) are determined, and structure-activity relationships (SAR) are analyzed by comparing substituent effects on the thiazole nucleus .

Advanced Research Questions

Q. How can 3D-QSAR models (CoMFA/CoMSIA) optimize the biological activity of this compound?

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate steric/electrostatic fields with antimicrobial or enzyme inhibitory activity. These models guide the design of derivatives with enhanced potency by predicting favorable substituent positions .

Q. What role does crystallography play in understanding intermolecular interactions?

SCXRD refined via SHELX software reveals hydrogen-bonding networks and molecular packing. For example, intermolecular N4–H⋯O2 bonds stabilize crystal structures, while phenyl ring orientations (e.g., 39.84°–84.59° dihedral angles) influence molecular conformation and reactivity .

Q. How does this compound inhibit SHP2 phosphatase, and what computational tools validate its mechanism?

Derivatives of ethyl thiazole-5-carboxylate exhibit SHP2 inhibition (e.g., IC50_{50} = 0.99 μM for compound 1d). Pharmacophore models identify critical features like hydrogen bond acceptors and hydrophobic groups. Molecular dynamics (MD) simulations predict binding modes, showing interactions with catalytic residues (e.g., Q510, R465) in the SHP2 active site .

Q. Can molecular dynamics simulations resolve contradictions in biological activity data?

MD simulations (e.g., 100-ns trajectories) assess stability of ligand-target complexes. For instance, conflicting antimicrobial vs. enzyme inhibition results can be explained by differential binding affinities or solvent accessibility of key functional groups .

Q. How do electronic and steric substituent effects influence biological activity?

Electron-withdrawing groups (e.g., 2-chlorobenzamido) enhance antimicrobial activity by increasing electrophilicity, while bulky aryl groups improve SHP2 inhibition via hydrophobic pocket interactions. SAR studies validate these trends through comparative bioassays .

Methodological Notes

  • Synthesis Optimization : Use TLC to monitor reaction progress and recrystallization (e.g., ethyl acetate) for purity .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for bacteria) and validate results with triplicate experiments .
  • Computational Workflows : Combine Schrödinger Suite for docking and GROMACS for MD simulations, with PyMOL for visualization .

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